molecular formula C17H16N4OS2 B498966 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide CAS No. 332412-73-4

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide

Cat. No.: B498966
CAS No.: 332412-73-4
M. Wt: 356.5g/mol
InChI Key: LFSCSFZFPZAICQ-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound features a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is linked to an acetamide group. The presence of the diphenylmethyl group enhances its stability and biological activity.

Mechanism of Action

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests it may have good bioavailability .

Result of Action

The inhibition of urease by this compound can disrupt the survival of H. pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of urease is critical for colonization of H. pylori .

Action Environment

The action of this compound can be influenced by environmental factors, such as pH. The conversion of urea to ammonia by urease increases the pH, which is essential for the survival of H. pylori . Therefore, the compound’s efficacy may be affected by the pH of its environment.

Biochemical Analysis

Biochemical Properties

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide has been found to exhibit urease inhibitory activities . Urease is a critical enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound interacts with the active site of the urease enzyme, inhibiting its activity . This interaction is crucial in the treatment of infections caused by bacteria such as Helicobacter pylori .

Cellular Effects

The compound’s urease inhibitory activity has significant effects on various types of cells. By inhibiting urease, the compound disrupts the conversion of urea to ammonia, a process that is essential for the survival of certain bacteria . This disruption can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the urease enzyme . The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of urea to ammonia . This binding interaction leads to changes in gene expression and impacts the overall function of the cell .

Temporal Effects in Laboratory Settings

Given its biochemical properties, it is likely that the compound’s effects may vary over time, depending on factors such as its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its interaction with the urease enzyme, it is likely that the compound plays a role in the metabolism of urea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form the 1,3,4-thiadiazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide under reflux conditions.

    Introduction of the Amino Group: The thiadiazole intermediate is then treated with an amine, such as aniline, to introduce the amino group at the 5-position of the ring.

    Acetamide Formation: The final step involves the reaction of the amino-thiadiazole intermediate with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage. The diphenylmethyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, where nucleophiles like amines or alcohols can replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles (amines, alcohols); reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted acetamides or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency as a urease inhibitor and its stability, which is enhanced by the diphenylmethyl group. This makes it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzhydrylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS2/c18-16-20-21-17(24-16)23-11-14(22)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSCSFZFPZAICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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